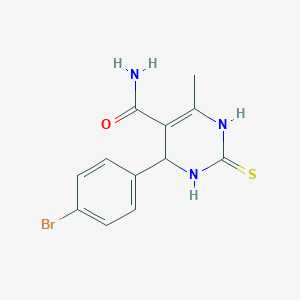

4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is part of the tetrahydropyrimidine class, known for its wide range of applications in medicinal chemistry and as intermediates in organic synthesis. The interest in this compound is due to its structural uniqueness and potential biological activities.

Synthesis Analysis

The synthesis of similar tetrahydropyrimidine derivatives involves the Biginelli reaction, a multi-component reaction that allows for the creation of highly functionalized compounds. For instance, sodium hydrogen sulfate has been used as a catalyst for the synthesis of N,4-diaryl-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamides through a three-component reaction involving N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea, yielding products in moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018).

Molecular Structure Analysis

The molecular structure and conformational analysis of related tetrahydropyrimidine derivatives have been studied using X-ray crystallography and quantum chemical calculations. These studies reveal the heterocyclic ring adopts a quasi-boat conformation, with the 4-aryl group in a pseudo-axial position. X-ray diffraction indicates these compounds exist as racemic mixtures in the crystal structure (Memarian et al., 2013).

Scientific Research Applications

Synthesis and Antihypertensive Activity

- Research Focus : The synthesis of various 6-methyl-4-substitutedphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, including compounds related to 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, was investigated for potential antihypertensive activity. These synthesized compounds showed varying results in structure-activity relationships, differing from previous reports (Rana, Kaur, & Kumar, 2004).

Synthesis of Thiazolopyrimidines

- Research Focus : The study explored the synthesis of ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, involving reactions with bromomalononitrile to create thiazolo[3,2-a]pyrimidine derivatives. This research highlights the versatility of the chemical structure in forming a variety of compounds (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).

Anti-ulcer Activity of Dihydropyrimidines

- Research Focus : In this research, compounds similar to 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide were synthesized and screened for anti-ulcer activity. One specific compound exhibited notable anti-ulcer activity, highlighting the potential medicinal applications of these molecules (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

Synthesis with Sodium Hydrogen Sulfate

- Research Focus : The study investigated the synthesis of N,4-Diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides using sodium hydrogen sulfate as a catalyst. This approach demonstrates a method for creating biologically active molecules that could potentially be related to the compound (Gein, Zamaraeva, & Dmitriev, 2018).

Molecular Structure Analysis

- Research Focus : The study conducted an X-ray crystal structure analysis and quantum chemical calculations to understand the molecular structure of compounds including a derivative of 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. The findings provide insight into the conformational behavior of these molecules (Memarian, Ranjbar, Sabzyan, Habibi, & Suzuki, 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(4-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3OS/c1-6-9(11(14)17)10(16-12(18)15-6)7-2-4-8(13)5-3-7/h2-5,10H,1H3,(H2,14,17)(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKSRFVGMMUROH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide](/img/structure/B2498409.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2498411.png)

![N-(Dimethylsulfamoyl)-1-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanamine](/img/structure/B2498418.png)

![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2498429.png)

![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)